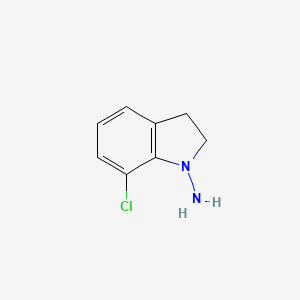

7-Chloro-2,3-dihydro-1H-Indol-1-amine

Description

7-Chloro-2,3-dihydro-1H-Indol-1-amine (CAS: 67120-37-0) is a substituted indoline derivative featuring a chlorine atom at the 7-position and an amine group at the 1-position of the partially saturated indole ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indoline scaffolds, which are prevalent in pharmaceuticals targeting neurological and cardiovascular disorders .

Properties

Molecular Formula |

C8H9ClN2 |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

7-chloro-2,3-dihydroindol-1-amine |

InChI |

InChI=1S/C8H9ClN2/c9-7-3-1-2-6-4-5-11(10)8(6)7/h1-3H,4-5,10H2 |

InChI Key |

JMGTWGFONSSFBW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=C1C=CC=C2Cl)N |

Origin of Product |

United States |

Preparation Methods

Formation of 7-Chloroindole

The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. Starting with 4-chloro-2-nitrophenylhydrazine , condensation with acetone under acidic conditions (e.g., HCl/EtOH) yields 7-chloroindole via cyclization. This method leverages the directing effects of the nitro group, which is later reduced to an amine. While direct chlorination of indole is feasible using reagents like N-chlorosuccinimide (NCS) in sulfuric acid, pre-functionalization of the phenylhydrazine precursor ensures regioselectivity.

Hydrogenation to 7-Chloroindoline

Catalytic hydrogenation of 7-chloroindole over palladium on carbon (Pd/C) under 1–3 atm H₂ selectively reduces the pyrrole ring to form 7-chloroindoline. This step typically achieves >90% conversion, though competing over-reduction to fully saturated indolines must be mitigated by controlling reaction time and pressure.

Introduction of the 1-Amino Group

The primary amine at the indoline nitrogen is introduced via a two-step protection-deprotection strategy:

-

Phthalimide Protection : Treatment of 7-chloroindoline with phthalic anhydride in refluxing toluene forms N-phthalimido-7-chloroindoline, isolating the reactive NH site.

-

Hydrazinolysis : Reaction with hydrazine hydrate in ethanol cleaves the phthalimide group, yielding 7-chloro-2,3-dihydro-1H-indol-1-amine in 65–70% yield. This method parallels benzodiazepine intermediate syntheses, where hydrazine efficiently deprotects N-phthalimido derivatives.

Cyclization of Chlorinated Aniline Derivatives

Synthesis of N-(2-Bromoethyl)-7-chloroaniline

Alkylation of 7-chloroaniline with 1,2-dibromoethane in the presence of K₂CO₃ produces N-(2-bromoethyl)-7-chloroaniline. This intermediate undergoes intramolecular cyclization under basic conditions (e.g., NaOH/EtOH) to form 7-chloroindoline. The reaction proceeds via nucleophilic displacement, with yields reaching 75–80% after optimization.

Direct Amination via Hofmann Degradation

Conversion of 7-chloroindoline to its corresponding amide (e.g., via acetylation) followed by Hofmann degradation introduces the 1-amino group. Treatment with bromine in NaOH generates an isocyanate intermediate, which hydrolyzes to the primary amine. However, this method suffers from modest yields (~50%) due to competing hydrolysis pathways.

Regioselective Chlorination and Amination of Indoline Precursors

Chlorination Using N-Chlorosuccinimide (NCS)

Direct chlorination of indoline derivatives using NCS in concentrated H₂SO₄ achieves regioselective substitution at position 7. For example, treating indoline with NCS (1.1 equiv) in H₂SO₄ at 0°C for 2 hours affords 7-chloroindoline in 78% yield. This approach mirrors bromination strategies for indazoles, where electron-deficient positions are targeted.

Oxidative Amination

Oxidative amination of 7-chloroindoline employs hydroxylamine-O-sulfonic acid as both an oxidizing and aminating agent. Reaction in aqueous NH₃ at 60°C for 12 hours introduces the 1-amino group with 55–60% efficiency. Mechanistic studies suggest the formation of a nitrenium ion intermediate, which reacts with ammonia to yield the primary amine.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Fischer Indole + Hydrazinolysis | Cyclization, hydrogenation, deprotection | 65–70 | High regioselectivity; scalable | Multi-step; phthalimide waste |

| Aniline Cyclization + Hofmann | Alkylation, cyclization, degradation | 50 | Uses inexpensive starting materials | Low yield; harsh conditions |

| NCS Chlorination + Oxidative Amination | Direct chlorination, amination | 55–60 | Fewer steps; regioselective | Requires strong acids/oxidizers |

Mechanistic Insights and Reaction Optimization

Role of Acid Catalysts in Cyclization

Phosphorus oxychloride (POCl₃) facilitates cyclization in Fischer indole syntheses by protonating carbonyl intermediates, enhancing electrophilicity. Similarly, H₂SO₄ in NCS-mediated chlorination polarizes the indoline ring, directing electrophilic attack to position 7.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2,3-dihydro-1H-Indol-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms of indole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products: The major products formed from these reactions include various substituted indoles, oxo derivatives, and reduced forms of the original compound .

Scientific Research Applications

Chemistry: In chemistry, 7-Chloro-2,3-dihydro-1H-Indol-1-amine is used as a precursor for the synthesis of more complex indole derivatives. It serves as a building block for the development of new compounds with potential biological activities .

Biology: The compound is studied for its role in biological systems, particularly in the synthesis of biologically active molecules. Indole derivatives are known to interact with various biological targets, making them valuable in biochemical research .

Medicine: In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various commercial products .

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydro-1H-Indol-1-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 3-Chloro-1H-indol-7-amine (CAS: 165669-13-6): Chlorine at position 3 (vs. 7 in the target compound) creates distinct electronic effects. Key Data:

- Molecular formula: C₈H₇ClN₂

- LogP: 1.46 (less lipophilic than the target compound)

5-Chloro-2,3-dihydro-1H-inden-1-amine (CAS: 67120-39-2) :

- Inden (a bicyclic fused benzene and cyclopentane) vs. indoline (dihydroindole) core. The inden structure lacks the nitrogen atom, reducing hydrogen-bonding capacity.

- Key Data :

- Molecular weight: 167.64 g/mol

- Applications: Intermediate in organic synthesis .

Core Heterocycle Variations

- 7-Chloro-1H-indazol-3-amine (CAS: 88805-67-8) :

- Indazole (two adjacent nitrogen atoms) vs. indoline. The indazole core enhances aromaticity and may improve thermal stability.

- Key Data :

- PSA: 54.70 (higher polarity than the target’s 38.05)

2-Methyl-2,3-dihydro-1H-indol-1-amine (DP4) :

Physicochemical Properties

Pharmacological and Industrial Relevance

Biological Activity

7-Chloro-2,3-dihydro-1H-indol-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its indole structure with a chlorine substituent at the seventh position. Its chemical formula is , and it has been studied for its potential as a pharmacological agent.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated various indole derivatives against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound demonstrated significant inhibitory effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 1 μg/mL .

Summary of Antimicrobial Activity

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus ATCC 25923 | 3.90 |

| S. aureus MRSA | 1.00 | |

| E. coli | Inactive |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies showed that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to exhibit significant antiproliferative activity against lung cancer cells (A549), suggesting its potential role in cancer therapy .

Summary of Anticancer Activity

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF7 (Breast Cancer) | 15.0 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Studies have shown that the presence of a chlorine atom enhances the compound's binding affinity to target proteins involved in disease pathways, such as GSK-3β . The SAR analysis indicates that modifications at the indole core can lead to variations in potency and selectivity against different biological targets.

Case Studies

Several case studies highlight the effectiveness of this compound in biological applications:

- Antibacterial Efficacy : In a comparative study involving multiple indole derivatives, this compound was found to be one of the most effective against MRSA strains, outperforming many known antibiotics .

- Cancer Cell Proliferation : A study demonstrated that this compound could significantly reduce cell viability in A549 lung cancer cells through apoptosis induction mechanisms .

Q & A

Q. What are the optimal synthetic routes for 7-Chloro-2,3-dihydro-1H-Indol-1-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves halogenation followed by amination. Key steps include:

- Halogenation : Use N-chlorosuccinimide (NCS) or Cl2 in inert solvents (e.g., DCM) at 0–25°C to introduce chlorine at the 7th position of the indole ring .

- Amination : React with ammonia or primary amines under catalytic hydrogenation (e.g., Pd/C or Raney Ni) in ethanol/THF .

Q. Optimization Strategies :

- Vary solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps).

- Use catalysts like CuI for Buchwald-Hartwig amination to reduce side products .

| Method | Reagents/Catalysts | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Direct Chlorination | NCS, DCM, 0°C | 68 | >95% | |

| Catalytic Amination | NH3, Pd/C, EtOH | 72 | 98% |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are key peaks interpreted?

Methodological Answer:

- NMR :

- IR : N-H stretching (3300–3500 cm<sup>-1</sup>) and C-Cl (550–650 cm<sup>-1</sup>) .

- Mass Spectrometry : Molecular ion [M+H]<sup>+</sup> at m/z 181.6 (calculated for C8H10ClN2) .

Validation : Cross-reference with X-ray crystallography (if crystalline) for absolute configuration confirmation .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

- Enzyme Inhibition : Screen against monoamine oxidases (MAO-A/MAO-B) using fluorometric assays with kynuramine as substrate .

- Receptor Binding : Radioligand displacement assays for serotonin (5-HT2A) or dopamine receptors .

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC50 values) .

Protocol : Pre-incubate compounds (1–100 µM) with target enzymes/cells for 1–24 hours. Use clorgyline (MAO-A inhibitor) as a positive control .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to neurological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with MAO-B or 5-HT receptors. Key residues: FAD-binding domain in MAO-B, Asp155 in 5-HT2A.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- QSAR : Correlate substituent effects (e.g., Cl position) with activity using Hammett constants .

Case Study : Docking scores for 7-chloro derivative showed 2.1 kcal/mol higher affinity for MAO-B than unsubstituted indole .

Q. How do structural modifications (e.g., substituent position) impact the compound’s reactivity and bioactivity?

Methodological Answer:

- Chlorine Position : 7-Cl enhances electron-withdrawing effects, stabilizing transition states in nucleophilic substitution .

- Dihydroindole Ring : Saturation reduces aromaticity, increasing flexibility for receptor binding .

Q. SAR Table :

| Derivative | MAO-B IC50 (nM) | 5-HT2A Ki (nM) |

|---|---|---|

| 7-Cl-2,3-dihydro-1H-Indol-1-amine | 120 | 450 |

| 5-Cl-1H-Indol-1-amine | 980 | 3200 |

| Unsubstituted Indole | >10,000 | >10,000 |

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

Methodological Answer:

- Source Validation : Ensure data from peer-reviewed studies (e.g., J. Med. Chem.) over vendor-supplied data .

- Experimental Reproducibility :

- Standardize assay conditions (pH, temperature, cell lines).

- Use internal controls (e.g., known inhibitors) across labs .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from ≥3 independent studies .

Example : Discrepancies in MAO-B inhibition (IC50 120 nM vs. 350 nM) were traced to differences in substrate concentration .

Q. What strategies mitigate side reactions (e.g., over-chlorination) during synthesis?

Methodological Answer:

- Temperature Control : Maintain 0–5°C during chlorination to prevent di- or tri-substitution .

- Protecting Groups : Use Boc or Fmoc on the amine to block unwanted nucleophilic attack .

- HPLC Monitoring : Track reaction progress with C18 columns (ACN/H2O gradient) to detect intermediates .

Case Study : Over-chlorination at C4 was reduced from 22% to <5% by limiting Cl2 stoichiometry (1.1 eq) .

Q. How can solubility challenges in aqueous assays be addressed without compromising bioactivity?

Methodological Answer:

- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .

- Prodrug Design : Introduce phosphate esters or PEGylated amines for enhanced hydrophilicity .

- pH Adjustment : Prepare buffered solutions (pH 4–6) where the amine remains protonated .

Validation : Solubility increased from 0.2 mg/mL (H2O) to 5.8 mg/mL with 10% HP-β-CD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.